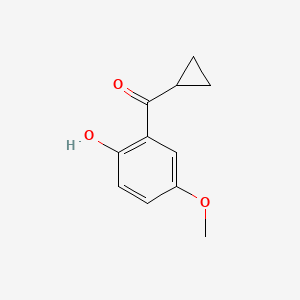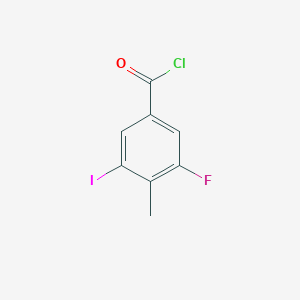
5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a difluoroaniline group attached to an indanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,4-difluoroaniline with an appropriate indanone derivative under controlled conditions. One common method involves the use of a phase transfer catalyst to facilitate the reaction between 2,4-difluoroaniline and 2,2-dimethyl-2,3-dihydro-1H-inden-1-one . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The difluoroaniline group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoroaniline: A simpler analog with similar chemical properties but lacking the indanone structure.
2,5-Difluoroaniline: Another analog with a different substitution pattern on the aniline ring.
Uniqueness
5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its combination of the difluoroaniline group and the indanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
918330-28-6 |
|---|---|
Formule moléculaire |
C17H15F2NO |
Poids moléculaire |
287.30 g/mol |
Nom IUPAC |
5-(2,4-difluoroanilino)-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C17H15F2NO/c1-17(2)9-10-7-12(4-5-13(10)16(17)21)20-15-6-3-11(18)8-14(15)19/h3-8,20H,9H2,1-2H3 |
Clé InChI |
LKKLJACRAGCPMR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C1=O)C=CC(=C2)NC3=C(C=C(C=C3)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14192003.png)
methyl]-](/img/structure/B14192007.png)


![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)




